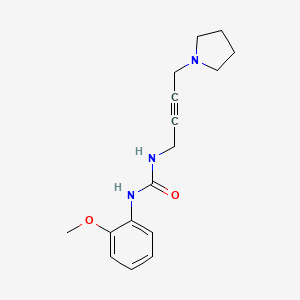

1-(2-Methoxyphenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Methoxyphenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea, also known as MPBU, is a compound that has been widely studied for its potential uses in scientific research.

Applications De Recherche Scientifique

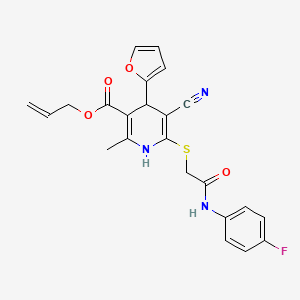

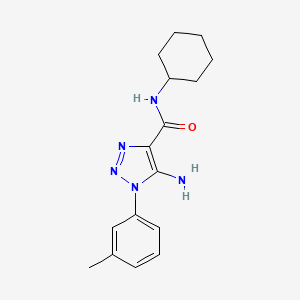

Synthesis and Chemical Characterization

Synthetic Approaches

The synthesis of related urea derivatives often involves multistep processes, including carbonylation reactions, amine coupling, and subsequent modifications to introduce specific functional groups. These methods are crucial for the preparation of compounds with desired chemical properties and biological activities. For instance, Antonia A. Sarantou and G. Varvounis (2022) demonstrated a synthesis method for a similar urea compound, highlighting the efficiency of their approach through yield optimization and structural confirmation via spectroscopic techniques (Sarantou & Varvounis, 2022).

Biological Evaluation and Applications

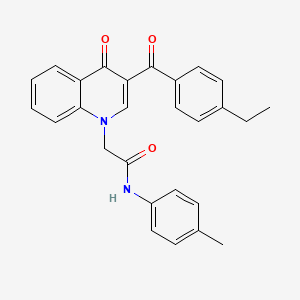

Enzyme Inhibition and Anticancer Activity

Urea derivatives, including those related to the specified compound, have been evaluated for their biological activities, such as enzyme inhibition and anticancer effects. The structural modifications in these compounds contribute to their interaction with biological targets, leading to potential therapeutic applications. For example, studies on similar compounds have explored their roles as kinase inhibitors, highlighting their potential in cancer therapy and other diseases (Chen et al., 2010).

Material Science and Polymerization

Electrochromic Materials

The incorporation of urea derivatives into polymeric materials has been explored for applications in electrochromic devices. These materials demonstrate significant changes in optical properties in response to electric fields, making them suitable for displays and smart windows. The synthesis and characterization of related compounds contribute to the development of new materials with enhanced performance (Su, Chang, & Wu, 2017).

Propriétés

IUPAC Name |

1-(2-methoxyphenyl)-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-21-15-9-3-2-8-14(15)18-16(20)17-10-4-5-11-19-12-6-7-13-19/h2-3,8-9H,6-7,10-13H2,1H3,(H2,17,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYTMAOUTNAHUAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NCC#CCN2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2361341.png)

![Morpholin-4-yl-[4-(2,4,6-trimethyl-benzenesulfonyl)-piperazin-1-yl]-methanone](/img/structure/B2361348.png)

![1-methyl-2-neopentyl-1H-benzo[d]imidazole](/img/structure/B2361352.png)

![(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]decane-4-carbonyl chloride](/img/structure/B2361353.png)

![methyl 3-{[(6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-4-methoxybenzoate](/img/structure/B2361358.png)